![molecular formula C7H14ClNO B3324510 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1881275-80-4](/img/structure/B3324510.png)
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This process is crucial in the synthesis of tropane alkaloids .
Therapeutic Applications
Several members of the tropane alkaloids family, which contain the 8-azabicyclo[3.2.1]octane core, have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
Development of Efficient Methodologies
Research focused on the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds has become an area of increasing interest in both academia and industry .
Skeletal Rearrangement
The 8-azabicyclo[3.2.1]octane scaffold can undergo skeletal rearrangement under certain conditions . This property can be exploited in the synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.
Mode of Action
The exact mode of action of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride remains unclear due to the lack of specific studies. Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors.
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence the cholinergic system and potentially affect downstream pathways related to neurotransmission.
Result of Action
The molecular and cellular effects of 8-Azabicyclo[32If it acts similarly to tropane alkaloids , it may influence neurotransmission and potentially have effects on the nervous system.
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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